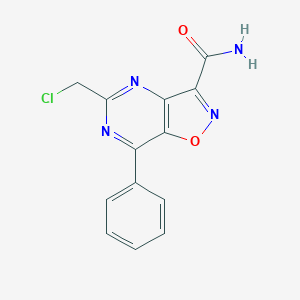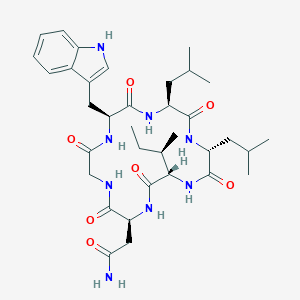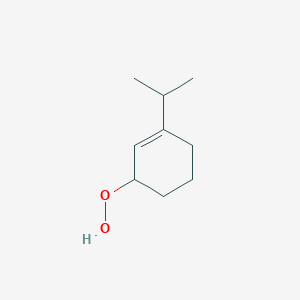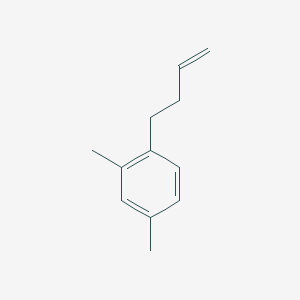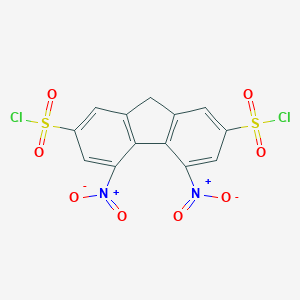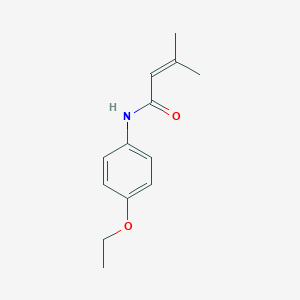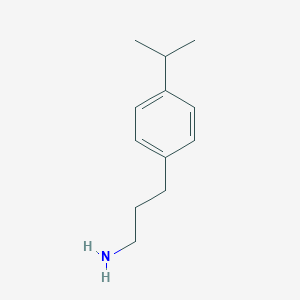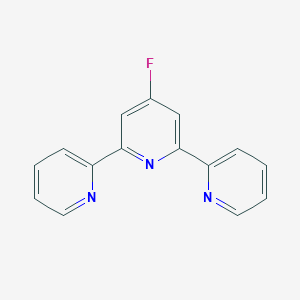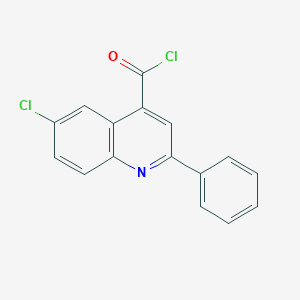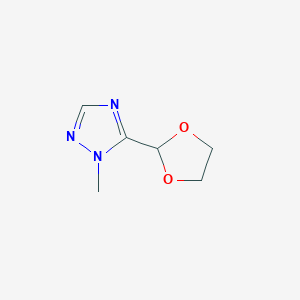
Ethanone, 2-bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone is a chemical compound with the molecular formula C5H5BrN2O3 It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Méthodes De Préparation
The synthesis of 2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, reduction with a suitable reducing agent can convert the oxadiazole ring to other heterocyclic structures.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex molecules.
Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone include other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antibacterial and antiviral properties.
1,3,4-Oxadiazole: Widely studied for its anticancer and anti-inflammatory activities.
1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.
Compared to these compounds, 2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
165067-00-5 |
|---|---|
Formule moléculaire |
C5H5BrN2O3 |
Poids moléculaire |
221.01 g/mol |
Nom IUPAC |
2-bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)ethanone |
InChI |
InChI=1S/C5H5BrN2O3/c1-3-5(4(9)2-6)7-11-8(3)10/h2H2,1H3 |
Clé InChI |
WMSHXMDWZZUEKB-UHFFFAOYSA-N |
SMILES |
CC1=[N+](ON=C1C(=O)CBr)[O-] |
SMILES canonique |
CC1=[N+](ON=C1C(=O)CBr)[O-] |
Synonymes |
Ethanone, 2-bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



